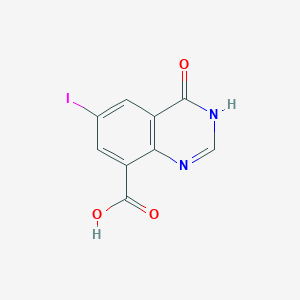

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid

CAS No.: 1269421-79-5

Cat. No.: VC2798160

Molecular Formula: C9H5IN2O3

Molecular Weight: 316.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269421-79-5 |

|---|---|

| Molecular Formula | C9H5IN2O3 |

| Molecular Weight | 316.05 g/mol |

| IUPAC Name | 6-iodo-4-oxo-3H-quinazoline-8-carboxylic acid |

| Standard InChI | InChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13) |

| Standard InChI Key | DYNKZQKHWZGMSD-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I |

Introduction

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is a synthetic organic compound with the chemical formula C9H5IN2O3 and a molecular weight of 316.05 g/mol . This compound belongs to the quinazoline class, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of an iodine atom and a hydroxyl group in its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Synthesis and Preparation

The synthesis of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid typically involves multi-step reactions starting from simpler quinazoline derivatives. One method involves the iodination of a precursor quinazoline compound followed by hydroxylation and carboxylation reactions . The detailed synthesis protocol may vary depending on the specific starting materials and desired yield.

Biological Activity and Potential Applications

While specific biological activity data for 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is limited, compounds within the quinazoline class have shown promising results in various therapeutic areas:

-

Anticancer Activity: Quinazolines have been explored as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation .

-

Antibacterial Activity: Some quinazoline derivatives exhibit antibacterial properties, making them candidates for the development of new antibiotics .

-

Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of more complex pharmaceutical molecules, particularly those targeting specific enzymes or receptors .

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume